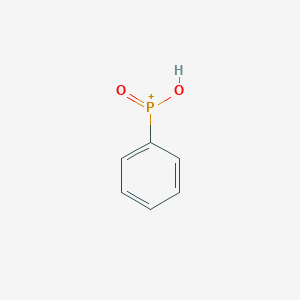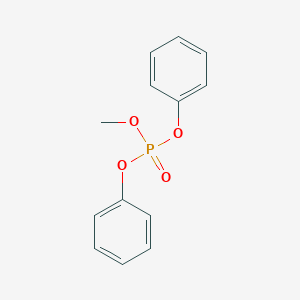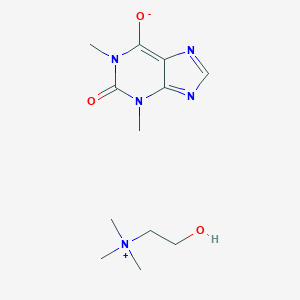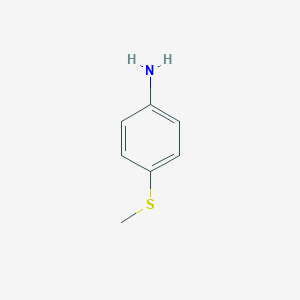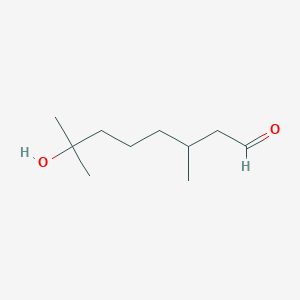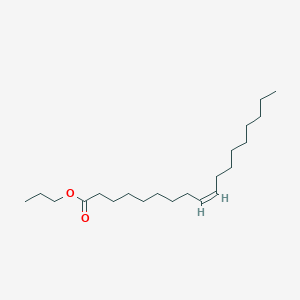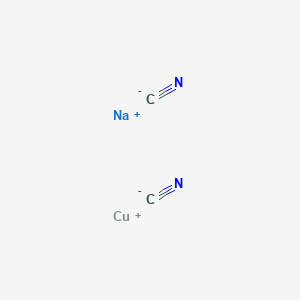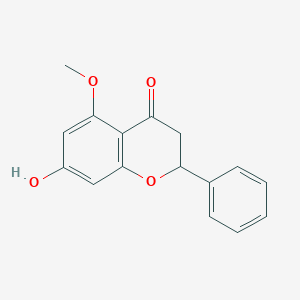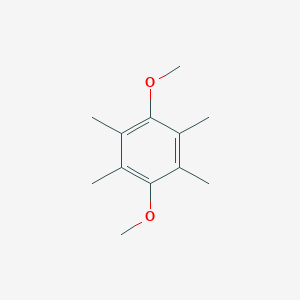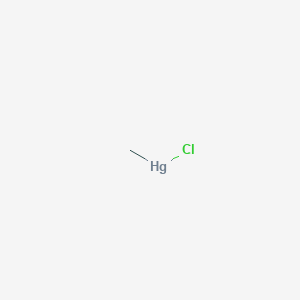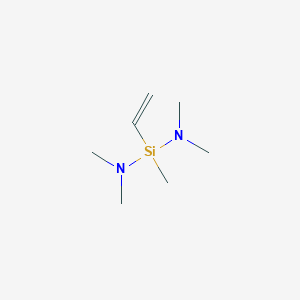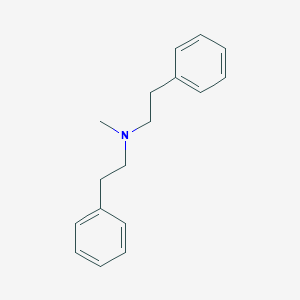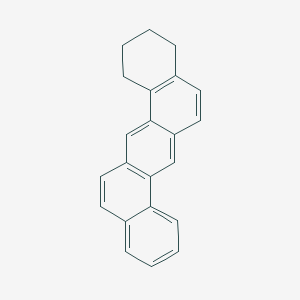
DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenz(a,h)anthracene, 1,2,3,4-tetrahydro- (abbreviated as DBT) is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment. It is a known carcinogen and mutagen that can have detrimental effects on human health.
Wirkmechanismus
The mechanism of action of DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- is not fully understood, but it is believed to be similar to other PAHs. DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- can be metabolized by enzymes in the body to form reactive intermediates, such as epoxides and diol epoxides, which can bind to DNA and cause mutations. DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- can also induce oxidative stress and inflammation, which can contribute to the development of cancer.
Biochemische Und Physiologische Effekte
DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- has been shown to have a variety of biochemical and physiological effects. It can induce DNA damage, oxidative stress, and inflammation. DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- exposure has also been associated with changes in gene expression and alterations in cell signaling pathways. DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- has been shown to be carcinogenic and mutagenic in animal studies, and it is believed to have similar effects on humans.
Vorteile Und Einschränkungen Für Laborexperimente
DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- has several advantages as a model compound for studying the effects of PAHs. It is a well-characterized compound that is readily available and relatively inexpensive. DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- has also been shown to be a potent carcinogen and mutagen in animal studies, making it a useful tool for investigating the mechanisms of PAH-induced carcinogenesis and mutagenesis. However, there are also limitations to using DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- in lab experiments. DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- is a highly toxic compound that requires special handling and disposal procedures. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- and other PAHs. One area of research is the development of new methods for synthesizing and analyzing PAHs. Another area of research is the investigation of the effects of low-dose, long-term exposure to PAHs on human health. Additionally, there is a need for research on the potential health effects of PAHs in combination with other environmental pollutants. Finally, there is a need for research on the development of new strategies for preventing and mitigating the health effects of PAH exposure.
Synthesemethoden
DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- can be synthesized through a variety of methods, including the catalytic hydrogenation of dibenz(a,h)anthracene (DBA) and the hydrogenation of anthracene in the presence of a palladium catalyst. It can also be synthesized through the reduction of DBA using sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- has been widely used in scientific research to study the effects of PAHs on human health and the environment. It has been used as a model compound to investigate the mechanisms of PAH-induced carcinogenesis and mutagenesis. DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- has also been used to study the effects of PAH exposure on gene expression, DNA damage, and oxidative stress.
Eigenschaften
CAS-Nummer |
153-39-9 |
|---|---|
Produktname |
DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- |
Molekularformel |
C22H18 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
8,9,10,11-tetrahydronaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C22H18/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1,3,5,7,9-14H,2,4,6,8H2 |
InChI-Schlüssel |
UYKUFJXADUOEKW-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)C=C23 |
Kanonische SMILES |
C1CCC2=C(C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)C=C23 |
Andere CAS-Nummern |
153-39-9 |
Synonyme |
1,2,3,4-Tetrahydrodibenz[a,h]anthracene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



